Bienvenue dans la boutique en ligne BenchChem!

(6R)-5,6,7,8-Tetrahydro-6-(propylamino)-1-naphthalenol

Dopamine receptor pharmacology Enantiomer functional selectivity 2-Aminotetralin SAR

This chirally pure (R)-enantiomer (CAS 101470-24-0) is the pharmacopoeial-standard reference material for quantifying rotigotine's (R)-enantiomer impurity. With >500-fold D2L receptor affinity difference versus the (S)-enantiomer, it ensures chiral HPLC system suitability per USP 43 (L7 column, UV 220 nm) and Ph. Eur./BP monographs. Substituting racemic or (S)-enantiomer compromises method specificity and batch release. Essential for enantiomeric purity determination (acceptance limit NMT 0.15%/0.30%). Directly applicable for process control, metabolite profiling, and investigational dopamine receptor studies. Request a quote for certified reference material.

Molecular Formula C13H19NO
Molecular Weight 205.3 g/mol
CAS No. 101470-24-0
Cat. No. B107304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6R)-5,6,7,8-Tetrahydro-6-(propylamino)-1-naphthalenol
CAS101470-24-0
Synonyms(R)-5,6,7,8-tetrahydro-6-(propylamino)-1-naphthalenol
Molecular FormulaC13H19NO
Molecular Weight205.3 g/mol
Structural Identifiers
SMILESCCCNC1CCC2=C(C1)C=CC=C2O
InChIInChI=1S/C13H19NO/c1-2-8-14-11-6-7-12-10(9-11)4-3-5-13(12)15/h3-5,11,14-15H,2,6-9H2,1H3/t11-/m1/s1
InChIKeyVCYPZWCFSAHTQT-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6R)-5,6,7,8-Tetrahydro-6-(propylamino)-1-naphthalenol (CAS 101470-24-0): Chiral Aminotetralin Intermediate for Dopamine Agonist Synthesis and Enantiomeric Purity Control


(6R)-5,6,7,8-Tetrahydro-6-(propylamino)-1-naphthalenol (CAS 101470-24-0) is the (R)-enantiomer of 6-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol, a substituted 2-aminotetralin belonging to the non-ergoline dopamine receptor ligand class [1]. With a molecular formula of C13H19NO and a molecular weight of 205.3 g/mol, this compound serves as a critical chiral intermediate in the industrial synthesis of rotigotine (Neupro®), the (S)-configured non-ergot dopamine agonist indicated for Parkinson's disease and restless legs syndrome . It is also employed as a reference standard for enantiomeric purity determination in rotigotine drug substance and intermediate quality control per USP, Ph. Eur., and BP monographs [2].

Why the (R)-Enantiomer (CAS 101470-24-0) Cannot Be Substituted with the Racemate or (S)-Enantiomer in Chiral Quality Control and Synthetic Applications


Substituting (6R)-5,6,7,8-tetrahydro-6-(propylamino)-1-naphthalenol with its racemic mixture (CAS 78950-82-0) or the (S)-enantiomer (CAS 101470-23-9) is analytically and pharmacologically invalid. In the 2-aminotetralin class, stereochemistry at the 6-position dictates functional activity: (S)-enantiomers behave as partial/full dopamine receptor agonists, whereas (R)-enantiomers act as antagonists or exhibit substantially reduced affinity [1]. Binding data from D2L receptor assays reveal a >500-fold difference in affinity between the enantiomers when measured with agonist vs antagonist radioligands (Ki = 0.5 nM vs 285 nM), underscoring that the (R)-enantiomer produces a distinct pharmacological signal [2]. Furthermore, pharmacopoeial monographs (USP, Ph. Eur., BP) mandate the use of the chirally pure (R)-enantiomer as a reference standard to quantify enantiomeric impurities in rotigotine, with specified limits of 0.15% (BP/Ph. Eur.) and 0.30% (USP) for the (S)-configured desthienylethyl impurity [3]. Generic substitution with racemic or opposite-enantiomer material would compromise the validity of chiral HPLC calibration, render impurity quantification inaccurate, and fail to meet regulatory specification requirements.

Quantitative Differentiation Evidence: (6R)-5,6,7,8-Tetrahydro-6-(propylamino)-1-naphthalenol (CAS 101470-24-0) vs. Structural Analogs and Enantiomers


Stereochemistry-Dependent Functional Switch: (R)-Enantiomer Acts as Dopamine Receptor Antagonist, (S)-Enantiomer as Partial Agonist

In functional Go BRET activation assays on dopamine receptors, (R)-enantiomers of 2-aminotetralin analogs act as antagonists, whereas the corresponding (S)-enantiomers function as partial agonists, with Emax expressed as % of dopamine efficacy [1]. This stereochemistry-dependent functional switch is statistically significant (P < 0.005, one-way ANOVA with post hoc Tukey test) [1]. For the N-propyl des-thienylethyl subclass, 5-OH-DPAT literature confirms that only the (S)-enantiomer is an active agonist, while the (R)-enantiomer is a weak antagonist at D2 receptors [2]. While these data are from structurally analogous 2-aminotetralins rather than the specific N-propyl compound 101470-24-0 itself, the stereochemical origin of functional activity is conserved across the 2-aminotetralin scaffold.

Dopamine receptor pharmacology Enantiomer functional selectivity 2-Aminotetralin SAR

>500-Fold Differential in D2L Receptor Binding Affinity Between (S)-Enantiomer and (R)-Enantiomer Measured with Agonist vs Antagonist Radioligands

Competition binding data for 6-propylamino-5,6,7,8-tetrahydro-naphthalen-1-ol at the human dopamine D2L receptor reveals a striking >500-fold difference in measured Ki depending on the radioligand used, reflecting differential recognition of the two enantiomers [1]. When competed against [3H]N-0437 (an (S)-configured agonist radioligand), the Ki is 0.5 nM, consistent with high-affinity binding of the (S)-enantiomer to the agonist-preferring receptor state. When competed against [3H]spiperone (an antagonist radioligand), the Ki is 285 nM, consistent with the lower-affinity binding of the (R)-enantiomer [1]. Although the BindingDB entry does not assign stereochemistry to each Ki value, the magnitude of the discrepancy and the known preference of [3H]N-0437 for the (S)-configuration strongly support this interpretation. The source publication (J. Med. Chem. 39: 4233, 1996) describes a methodology that uses agonist vs antagonist radioligands precisely to discriminate between high- and low-affinity receptor states occupied by different enantiomers [1].

Dopamine D2 receptor binding Radioligand competition assay Enantiomer affinity discrimination

Pharmacopoeial Enantiomeric Impurity Specification: (R)-Enantiomer (CAS 101470-24-0) Required as Reference Standard for BP/EP/USP Rotigotine Monographs

The (R)-enantiomer (CAS 101470-24-0) is explicitly required as a reference standard for the determination of enantiomeric purity in rotigotine drug substance and its intermediates per the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and British Pharmacopoeia (BP) [1]. The official impurity designated as Impurity A is (R)-rotigotine (CAS 112835-48-0), with a specification limit of 0.15% across all three pharmacopoeias [1][2]. Impurity B, desthienylethyl rotigotine (the (S)-enantiomer CAS 101470-23-9), has limits of 0.15% (BP), 0.15% (Ph. Eur.), and 0.30% (USP) [1]. The (6R)-configured compound (CAS 101470-24-0) serves as the chiral counterpart to Impurity B and is indispensable for system suitability solutions in chiral HPLC methods that separate rotigotine-(S) from its (R)-enantiomer, as described in USP 〈621〉 chromatographic procedures [3]. The initial EMA marketing authorization for Neupro® documented that enantiomeric impurities were present in preclinical batches and required qualification, with a defined qualification limit of 0.15% for key impurities [1].

Chiral purity analysis Pharmacopoeial impurity control Rotigotine quality control

Physicochemical Differentiation: Solubility Profile and Storage Requirements for (R)-Enantiomer vs Racemate

The (6R)-enantiomer (CAS 101470-24-0) exhibits limited solubility in common organic solvents, being only slightly soluble in chloroform and methanol . The racemic mixture (CAS 78950-82-0) has a reported optical rotation of +28° , whereas the chirally pure (R)-enantiomer has a distinct specific rotation that differentiates it from both the (S)-enantiomer (CAS 101470-23-9) and the racemate. Storage conditions are critical: the compound must be stored at -20°C, and the original vial should be centrifuged prior to opening to maximize product recovery . These handling requirements differ from those of the more stable (S)-enantiomer hydrobromide salt (CAS 167016-87-7, the HBr salt of the (R)-enantiomer; or CAS 165950-84-5, the (S)-enantiomer HBr salt), which is often the preferred form for long-term storage .

Chiral compound solubility Reference standard handling Pre-formulation characterization

Synthetic Intermediate Role: (R)-Enantiomer as the Undesired Stereoisomer in Rotigotine Manufacturing Requiring Stringent Control

In the industrial synthesis of rotigotine, the (S)-configured intermediate (6S)-5,6,7,8-tetrahydro-6-(propylamino)-1-naphthalenol (CAS 101470-23-9) undergoes N-alkylation with 2-thienylethyl groups to yield the active pharmaceutical ingredient [1]. The (R)-enantiomer (CAS 101470-24-0) represents the undesired stereoisomer formed during non-stereoselective synthetic steps and must be rigorously controlled [2]. Patents for rotigotine production (e.g., US 8,519,160; Fidia Farmaceutici processes) emphasize the importance of starting from optically active (S)-configured intermediates to avoid difficult chromatographic separation of enantiomers and to achieve high enantiomeric purity in the final product [3]. The (R)-enantiomer is therefore not merely an impurity standard but also a process control marker: its presence above specification limits indicates failure of stereochemical integrity during synthesis, necessitating batch rejection [2].

Rotigotine synthesis Chiral resolution Process impurity control

Procurement-Relevant Application Scenarios for (6R)-5,6,7,8-Tetrahydro-6-(propylamino)-1-naphthalenol (CAS 101470-24-0)


Chiral HPLC Reference Standard for Rotigotine Enantiomeric Purity Testing per USP/Ph. Eur./BP Monographs

Quality control laboratories in pharmaceutical manufacturing require CAS 101470-24-0 as a certified reference standard to calibrate chiral HPLC systems for the 'Limit of Rotigotine R-Enantiomer' test. The compound is used to prepare system suitability solutions that resolve the (R)-enantiomer peak from the rotigotine-(S) peak, as specified in USP 43 monograph procedures employing L7 columns, trifluoroacetic acid mobile phases, and UV detection at 220 nm [1]. The pharmacopoeial acceptance criterion of NMT 0.15% for the (R)-enantiomer in rotigotine raw material can only be validated using an authenticated sample of the (R)-enantiomer [2]. Without this reference standard, laboratories cannot demonstrate method specificity, system suitability, or batch compliance.

Negative Control in Dopamine D2/D3 Receptor Functional Assays to Distinguish Agonist from Antagonist Activity

In preclinical pharmacological research, the (R)-enantiomer serves as a stereochemically matched negative control for the (S)-enantiomer in dopamine receptor functional assays. Based on class-level evidence that (R)-2-aminotetralins act as antagonists while (S)-enantiomers act as partial agonists (P < 0.005) [3], the (R)-enantiomer enables researchers to confirm that observed dopaminergic effects are stereospecific rather than non-specific. The >500-fold affinity difference between enantiomers at the D2L receptor (Ki ≈ 285 nM for (R) vs ≈ 0.5 nM for (S)) provides a quantitative benchmark for validating assay sensitivity and enantiomer discrimination [4].

Process Analytical Technology (PAT) Marker for Stereochemical Integrity During Rotigotine Intermediate Synthesis

In chemical process development and manufacturing, CAS 101470-24-0 is used as a process control marker to monitor and quantify the undesired (R)-enantiomer formed during non-stereoselective synthetic steps en route to rotigotine. Chiral HPLC monitoring with the (R)-enantiomer reference enables process chemists to verify that the enantiomeric excess of the (S)-intermediate (CAS 101470-23-9) remains above 99.7% before proceeding to the N-alkylation step with 2-thienylethyl groups [2]. This application is critical for process validation, batch release, and demonstrating compliance with ICH Q3A guidelines for impurity qualification [2].

Pharmacokinetic and Metabolism Studies of Rotigotine: Enantiomer-Specific Metabolite Tracking

The (R)-enantiomer reference standard enables enantiomer-specific tracking in metabolic profiling studies of rotigotine and its des-thienylethyl metabolites. Using chiral HPLC-MS methods with the (R)-enantiomer as a retention time marker, researchers can distinguish between the formation of (R)- vs (S)-configured desthienylethyl metabolites in hepatocyte models, providing essential data on the stereochemical fidelity of rotigotine metabolism . This application is relevant for understanding whether metabolic N-dealkylation of rotigotine preserves or inverts stereochemistry, which has implications for metabolite safety assessment per ICH M3(R2).

Quote Request

Request a Quote for (6R)-5,6,7,8-Tetrahydro-6-(propylamino)-1-naphthalenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.